![molecular formula C9H15Br B2684750 2-(Bromomethyl)spiro[3.4]octane CAS No. 2503208-10-2](/img/structure/B2684750.png)

2-(Bromomethyl)spiro[3.4]octane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

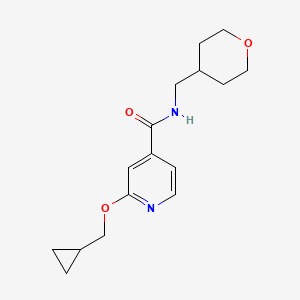

“2-(Bromomethyl)spiro[3.4]octane” is a chemical compound with the molecular formula C9H15Br . It is used for research purposes.

Molecular Structure Analysis

The molecular structure of “this compound” consists of a bromomethyl group attached to a spiro[3.4]octane ring system. Spirocyclic structures are inherently highly 3-dimensional structures .Aplicaciones Científicas De Investigación

Visible-Light-Driven Dearomatization Reactions

2-(Bromomethyl)spiro[3.4]octane derivatives are utilized in visible-light-driven regioselective dearomative cyclization with alkynes. This process, under mild conditions and oxidant-free, efficiently leads to the formation of spiro[4,5]decanes, showcasing a step-economical approach towards synthesizing complex cyclic structures (Dong et al., 2020).

Dzhemilev Reaction in Synthesis

The compound is instrumental in cycloalumination reactions facilitated by Et3Al in the presence of Cp2ZrCl2, leading to 6-ethyl-6-aluminaspiro[3.4]octane. This intermediate plays a crucial role in the synthesis of spiro[3.3]heptane and various spiro[3.4]octane derivatives, highlighting its versatility in synthesizing spirocyclic structures with high yields and selectivity (D’yakonov et al., 2007).

Electrophilic and Free Radical Additions

Studies on dispiro[2.0.2.2]oct-7-ene, synthesized through the manipulation of this compound derivatives, reveal insights into electrophilic and free radical additions. These reactions provide pathways to synthesize bromodispiro[2.0.2.2]octane and other derivatives, underscoring the compound's reactivity and potential in synthetic organic chemistry (Bottini & Cabral, 1978).

Cycloaddition Reactions

The compound also finds applications in cycloaddition reactions, facilitating the synthesis of disubstituted dispiro[2.0.2.2]octanes. These reactions demonstrate the compound's ability to undergo dimerizations and cross cycloadditions, yielding structurally complex and diverse spirocyclic frameworks (Bottini & Cabral, 1978).

Triazole-Containing Spiro Dilactones Synthesis

3-Bromomethyl-2,8-dioxaspiro[4.4]nonane-1,6-diones, derived from this compound, are efficiently prepared and then converted into multifunctional triazole-containing spiro dilactones through azidation and subsequent click reactions. This methodology highlights the compound's role in synthesizing multifunctional, rigid skeleton structures with potential applications in materials science and pharmaceuticals (Ghochikyan et al., 2016).

Direcciones Futuras

Spirocyclic structures have seen a dramatic increase in attention in recent years, alongside major developments in their synthetic chemistry . They can improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability, in comparison to the respective monocyclic structure . Furthermore, they access relatively underexplored chemical space and novel intellectual property (IP) space .

Propiedades

IUPAC Name |

2-(bromomethyl)spiro[3.4]octane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15Br/c10-7-8-5-9(6-8)3-1-2-4-9/h8H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBRYAVFUSNFFAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CC(C2)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2684668.png)

![1-[(4-Methylphenyl)methyl]-1,2-dihydropyridin-2-imine hydrochloride](/img/structure/B2684670.png)

![7-[(6-Chloro-2-fluorophenyl)methyl]-8-[(2-ethylpiperidyl)methyl]-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2684671.png)

![ethyl 2-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate](/img/no-structure.png)

![N-(2-chloro-3-pyridinyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B2684681.png)

![5-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B2684688.png)

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2684689.png)